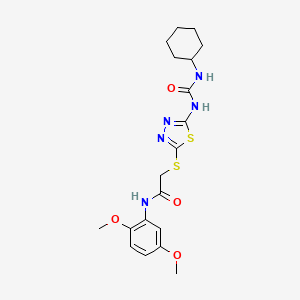

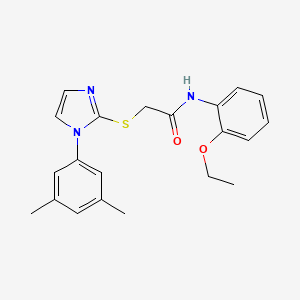

![molecular formula C10H20Cl2N2 B2853977 (3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride CAS No. 2411180-27-1](/img/structure/B2853977.png)

(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrole is a heterocyclic aromatic organic compound, characterized by a five-membered ring with four carbon atoms and one nitrogen atom . Azetidine is a basic heterocyclic organic compound with the molecular formula C3H7N. It contains a four-membered ring with three carbon atoms and one nitrogen atom. The compound you mentioned seems to be a complex one that includes both pyrrole and azetidine structures.

Synthesis Analysis

The synthesis of pyrrole-containing compounds has been a subject of interest in recent years. Various strategies for the incorporation of the signature pyrrole carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids (PIA) are discussed . These methods range from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself .Molecular Structure Analysis

The molecular structure of pyrrole is composed of four carbon atoms and one nitrogen atom . The azetidine ring is a four-membered ring with three carbon atoms and one nitrogen atom. The compound you mentioned likely contains these structures, but without specific information or a visual representation, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis

Pyrrole-containing compounds are known for their diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Recent advances in the chemistry and reactivity of azetidines have been reported .Physical And Chemical Properties Analysis

Pyrrole is an aromatic organic compound made of carbon, hydrogen, and nitrogen atoms . The physical and chemical properties of the specific compound you mentioned would depend on its exact molecular structure.Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Azetidines, such as the one present in EN300-7548836, are important four-membered heterocycles used in organic synthesis. Their reactivity is driven by considerable ring strain, which translates into unique reactivity under appropriate conditions. This compound could be used to develop new synthetic methodologies or as an intermediate in the synthesis of more complex molecules .

Drug Discovery and Development

The pyrrole moiety within EN300-7548836 is a biologically active scaffold known for its diverse range of activities. Pyrrole-containing analogs are considered potential sources of biologically active compounds. This compound could be explored for its therapeutic potential against various diseases due to its structural features .

Mechanism of Action

Future Directions

properties

IUPAC Name |

(3aS,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.2ClH/c1-2-8-6-12(7-9(8)3-1)10-4-11-5-10;;/h8-11H,1-7H2;2*1H/t8-,9+;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTRFJIQIAPXRT-DRJPZDRJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)C3CNC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@@H]2C1)C3CNC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

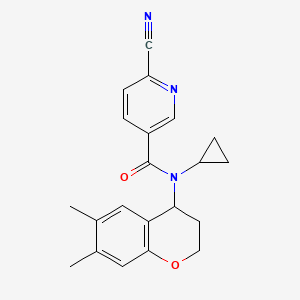

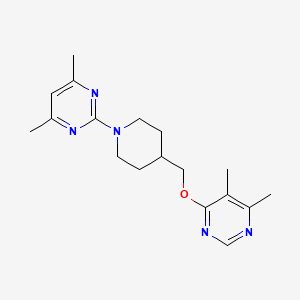

![N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853899.png)

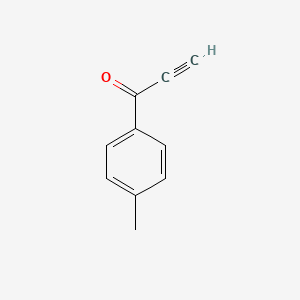

![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)

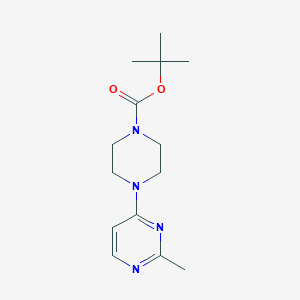

![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)

![Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2853903.png)

![5-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2853904.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2853905.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2853911.png)